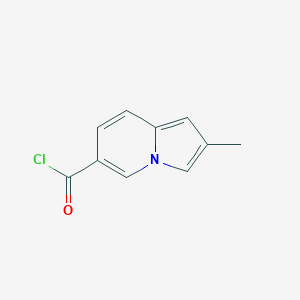

2-Methylindolizine-6-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindolizine-6-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7-4-9-3-2-8(10(11)13)6-12(9)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQHVEKMVRKVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281832 | |

| Record name | 2-Methyl-6-indolizinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-82-4 | |

| Record name | 2-Methyl-6-indolizinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-indolizinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Methylindolizine 6 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Functionality

The carbonyl chloride group is an acyl halide, which is among the most reactive of the carboxylic acid derivatives. Its reactivity is characterized by the high electrophilicity of the carbonyl carbon, a consequence of the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This makes the carbonyl carbon an excellent target for a wide array of nucleophiles.

The primary reaction pathway for the carbonyl chloride moiety is nucleophilic acyl substitution. This two-step mechanism, often referred to as an addition-elimination mechanism, is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate. In the subsequent step, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This process results in the net substitution of the chloride with the incoming nucleophile.

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl⁻) to yield the final substitution product.

2-Methylindolizine-6-carbonyl chloride is expected to react readily with a variety of nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, to produce the corresponding amides. These reactions are typically rapid and often exothermic. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon.

The reaction with a primary amine (R-NH₂), for instance, would yield an N-substituted 2-methylindolizine-6-carboxamide. Typically, these reactions are carried out in the presence of a base (often a second equivalent of the amine itself or a non-nucleophilic base like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Table 1: Representative Amide Formation Reactions

| Nucleophile | Reagent Name | Expected Product |

|---|---|---|

| NH₃ | Ammonia | 2-Methylindolizine-6-carboxamide |

| CH₃NH₂ | Methylamine | N-Methyl-2-methylindolizine-6-carboxamide |

| (CH₃)₂NH | Dimethylamine | N,N-Dimethyl-2-methylindolizine-6-carboxamide |

In a similar fashion to amide formation, this compound can react with alcohols and other oxygen-based nucleophiles to form a variety of carboxylic acid derivatives.

The reaction with an alcohol (R-OH), a process known as alcoholysis, yields an ester. This reaction is a common and efficient method for ester synthesis. Like aminolysis, this transformation is usually performed in the presence of a weak base, such as pyridine, to scavenge the HCl byproduct. The reaction with water leads to hydrolysis, converting the acyl chloride back to the corresponding carboxylic acid, 2-methylindolizine-6-carboxylic acid. Reaction with a carboxylate salt would produce an acid anhydride (B1165640).

Table 2: Representative Ester and Carboxylic Acid Derivative Formation

| Nucleophile | Reagent Name | Expected Product |

|---|---|---|

| CH₃OH | Methanol (B129727) | Methyl 2-methylindolizine-6-carboxylate |

| CH₃CH₂OH | Ethanol | Ethyl 2-methylindolizine-6-carboxylate |

| H₂O | Water | 2-Methylindolizine-6-carboxylic acid |

Reactivity of the Indolizine (B1195054) Core in the Presence of a C-6 Carbonyl Chloride

The indolizine ring system is a 10-π electron aromatic heterocycle, making it isoelectronic with naphthalene. It is generally considered to be electron-rich and, consequently, susceptible to electrophilic attack.

Theoretical calculations and experimental evidence have shown that the five-membered pyrrole-like ring of the indolizine core is significantly more reactive towards electrophiles than the six-membered pyridine-like ring. Electrophilic substitution on unsubstituted indolizine preferentially occurs at the C-3 position, and to a lesser extent, at the C-1 position. Structures that lack a substituent at the C-6 position are noted to be particularly reactive. rsc.org

The general order of reactivity for electrophilic attack on the indolizine nucleus is: C-3 > C-1 >> C-2, C-5, C-7, C-8 > C-6

Common electrophilic substitution reactions for indolizines include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The specific regioselectivity of these reactions can, however, be strongly influenced by the electronic and steric nature of the substituents already present on the ring.

The reactivity of the indolizine core in this compound is modulated by the combined effects of its two substituents.

6-Carbonyl Chloride Group: In stark contrast, the carbonyl chloride group at the C-6 position is a powerful electron-withdrawing group. Through both a strong negative inductive effect (-I) and a negative resonance effect (-M), this group will significantly deactivate the entire aromatic system towards electrophilic substitution. This deactivating effect will be most pronounced on the six-membered ring to which it is attached, but its influence will extend throughout the bicyclic system.

The presence of these two opposing groups creates a complex reactivity profile. The strong deactivation by the 6-carbonyl chloride group would likely make electrophilic substitution reactions on this molecule more challenging to achieve compared to simple alkyl-substituted indolizines, requiring harsher reaction conditions.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity | Predicted Directing Influence |

|---|---|---|---|---|

| -CH₃ | C-2 | Electron-Donating (+I, Hyperconjugation) | Activating | Ortho, Para-directing (favors C-1 and C-3) |

Protonation Behavior and Site Selectivity

The protonation of this compound is anticipated to be a nuanced process, governed by the electronic properties of the indolizine ring. The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, including protonation.

Studies on the parent indolizine ring and its derivatives have consistently shown that protonation preferentially occurs on the five-membered pyrrole-like ring, which has a higher electron density compared to the pyridine-like six-membered ring. jbclinpharm.orgchemicalbook.com Molecular orbital calculations indicate that the C-3 position is the most electron-rich and, therefore, the most likely site for initial protonation. jbclinpharm.orgchemicalbook.com In instances where the C-3 position is substituted, the protonation is then directed to the C-1 position. jbclinpharm.org

Therefore, the predicted site selectivity for the protonation of this compound is predominantly at the C-3 position. The resulting cation would be a 3H-indolizinium ion, where the positive charge is delocalized over the heterocyclic system.

Table 1: Predicted Protonation Site Selectivity for this compound

| Position | Predicted Protonation | Rationale |

|---|---|---|

| C-3 | Primary site | Highest electron density in the unsubstituted indolizine ring. |

| C-1 | Secondary site | Second most electron-rich position if C-3 were blocked. |

Mechanistic Elucidation of Reactions Involving this compound

The reactions involving this compound are expected to be dominated by the high reactivity of the carbonyl chloride functional group. Carbonyl chlorides are potent electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon. chemistrystudent.com

Reactions with nucleophiles are anticipated to proceed via a nucleophilic acyl substitution mechanism. This mechanism typically involves a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. savemyexams.com

Computational Studies on Reaction Pathways and Intermediates (e.g., DFT Calculations)

While specific Density Functional Theory (DFT) calculations for this compound are not available, computational studies on analogous aryl carbonyl chlorides provide a robust framework for predicting its reaction pathways and intermediates. DFT calculations are a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. researchgate.net

For the reaction of this compound with a nucleophile, DFT calculations would likely model the nucleophilic attack on the carbonyl carbon. The indolizine ring, particularly the electron-withdrawing carbonyl chloride at the C-6 position, would influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the indolizine system, compounded by the carbonyl chloride group, would make the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.org

A hypothetical DFT study on the reaction of this compound with a simple nucleophile, such as methanol, would likely investigate the following:

Geometry Optimization: The initial geometries of the reactants, this compound and methanol, would be optimized to find their lowest energy conformations.

Transition State Search: The transition state for the nucleophilic attack of the methanol oxygen on the carbonyl carbon would be located. This would reveal the geometry of the activated complex and the activation energy for the formation of the tetrahedral intermediate.

Intermediate Analysis: The structure and stability of the tetrahedral intermediate would be determined.

Second Transition State: The transition state for the elimination of the chloride ion from the tetrahedral intermediate would be calculated.

Product Geometry: The geometry of the final product, the corresponding methyl ester, would be optimized.

The resulting energy profile would provide a quantitative measure of the reaction's feasibility and kinetics. It is anticipated that the formation of the tetrahedral intermediate would be the rate-determining step.

Table 2: Hypothetical DFT Calculation Parameters for the Reaction of this compound with Methanol

| Calculation Type | Purpose | Expected Outcome |

|---|---|---|

| Geometry Optimization | Determine the most stable structures of reactants, intermediates, and products. | Optimized molecular geometries and their corresponding energies. |

| Frequency Calculation | Characterize stationary points as minima or transition states. | Vibrational frequencies to confirm the nature of the calculated structures. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Geometry and energy of the transition state, allowing for the calculation of the activation energy. |

Advanced Derivatization and Functionalization Strategies with 2 Methylindolizine 6 Carbonyl Chloride

Synthesis of Complex Indolizine (B1195054) Analogs

The inherent structure of the indolizine scaffold makes it an attractive building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in materials science and medicinal chemistry.

The fusion of indolizine with other aromatic systems creates π-expanded derivatives with tailored optoelectronic properties. acs.org 2-Methylindolizine-6-carbonyl chloride is a strategic precursor for such constructions. The carbonyl chloride can undergo intramolecular or intermolecular reactions to build new rings. For instance, Friedel-Crafts acylation of an electron-rich aromatic compound with the carbonyl chloride, followed by a cyclization/aromatization sequence, can yield elaborate polycyclic aromatic compounds.

Another key strategy involves the [8+2] cycloaddition reactions of the indolizine core with activated alkynes or alkenes to form cycl[3.2.2]azine derivatives. mdpi.com While this reactivity is inherent to the indolizine ring, the substituents at the 2- and 6-positions can modulate the electronic properties and steric environment, thereby influencing the course and efficiency of the cycloaddition. The transformation of the 6-carbonyl chloride group into an alkyne or other reactive moiety can also enable intramolecular cyclizations to create novel fused systems. The strategic merger of indole (B1671886) and indolizine moieties within a single polycyclic architecture has given rise to a class of compounds known as indoloindolizines, which are designed to modulate electronic structures for applications in organic field-effect transistors. acs.org

| Scaffold Class | General Structure | Synthetic Approach | Potential Application |

|---|---|---|---|

| Cycl[3.2.2]azines | Fused Tricyclic System | [8+2] Cycloaddition | Fluorescent Dyes |

| Indoloindolizines | Fused Indole and Indolizine | Multi-step synthesis involving ring formation | Organic Electronics acs.org |

| Benzoindolizines | Benzene ring fused to Indolizine | Scholtz Reaction / Cyclization | Pharmaceuticals |

Controlled Functionalization of the Indolizine Ring System

Achieving site-selectivity in the functionalization of heterocyclic systems is a central goal in modern organic synthesis. For the indolizine ring, which has multiple C-H bonds with differing reactivities, controlled functionalization is key to accessing specific isomers.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocycles, including indolizines. bohrium.comnih.gov Palladium catalysis, in particular, has been successfully employed for the arylation, heteroarylation, and acyloxylation of the indolizine core. nih.govnih.govacs.org Research has shown that the C1 and C3 positions of the five-membered ring are the most electronically rich and are preferentially functionalized in electrophilic substitution and many metal-catalyzed reactions. mdpi.com

In the case of this compound, the existing substituents are expected to influence this regioselectivity. The methyl group at C2 may sterically hinder direct functionalization at the adjacent C1 and C3 positions, potentially altering the typical reaction outcome or requiring specific catalytic systems to overcome this hindrance. The carbonyl chloride group at C6 is a deactivating group, which would reduce the reactivity of the six-membered ring toward electrophilic C-H functionalization. These directing effects are crucial for designing synthetic routes to complex, polysubstituted indolizine derivatives. rsc.org

| Reaction Type | Catalyst/Reagent | Typical Position of Functionalization | Reference |

|---|---|---|---|

| Arylation / Heteroarylation | PdCl₂(PPh₃)₂ / KOAc | C3 | nih.govacs.org |

| Acyloxylation | Pd(OAc)₂ | C1 | nih.gov |

| Alkynylation | Pd(OAc)₂ / DPEPhos | C3 | tandfonline.com |

| Azo Coupling | Aryldiazonium Salts | C3 | nih.gov |

The carbonyl chloride group is an exceptionally reactive electrophile, making it ideal for introducing functionalities containing heteroatoms such as nitrogen, oxygen, and sulfur. This is typically achieved through nucleophilic acyl substitution, where the chlorine atom is displaced by a heteroatom nucleophile.

Amide Synthesis: Reaction with primary or secondary amines readily converts the carbonyl chloride into the corresponding amide. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Ester Synthesis: Alcohols react with the carbonyl chloride to form esters, a transformation that can be catalyzed by a base like pyridine (B92270).

Thioester Synthesis: Thiols can be used as nucleophiles to generate thioesters, which are valuable intermediates in their own right.

Beyond the carbonyl chloride, direct functionalization of the indolizine ring can also introduce heteroatoms. For example, indolizines react with aryldiazonium salts in a straightforward manner to yield 3-azoindolizine derivatives, introducing a nitrogen-nitrogen double bond at the C3 position. nih.gov

| Nucleophile (Nu-H) | Resulting Functional Group | Product Class |

|---|---|---|

| Amine (R₂NH) | -C(=O)NR₂ | Amide |

| Alcohol (ROH) | -C(=O)OR | Ester |

| Thiol (RSH) | -C(=O)SR | Thioester |

| Water (H₂O) | -C(=O)OH | Carboxylic Acid |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of the indolizine core itself. bohrium.com

A prominent example is the A³ coupling–cyclization tandem reaction, which involves the combination of a pyridine-2-carboxaldehyde, an amine, and an alkyne, often catalyzed by copper or gold salts, to afford substituted indolizines. mdpi.comorganic-chemistry.org Another powerful approach is the palladium-catalyzed multicomponent synthesis involving the carbonylative coupling of bromopyridines, imines, and alkynes. researchgate.net

While this compound is a product of synthesis rather than a starting material for these specific MCRs, it represents a key scaffold that can be accessed and then rapidly diversified. The strategies of C-H functionalization and nucleophilic substitution on the carbonyl chloride group can be seen as post-MCR modifications. A synthetic plan could involve creating a diversely substituted indolizine core via an MCR, followed by conversion to the 6-carbonyl chloride derivative, which then acts as a gateway to a library of complex analogs through the reactions described previously.

| Reaction Name | Components | Catalyst | Reference |

|---|---|---|---|

| A³ Coupling-Cycloisomerization | Aldehyde, Amine, Alkyne | Au(III) or Fe(acac)₃ | organic-chemistry.org |

| Carbonylative Coupling | Bromopyridine, Imine, Alkyne (+CO) | Palladium | researchgate.net |

| Domino Annulation | 2-Pyridylacetate, Bromonitroolefin | Base (Metal-Free) | nih.gov |

Spectroscopic Characterization and Computational Analysis of 2 Methylindolizine 6 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Methylindolizine-6-carbonyl chloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of an indolizine (B1195054) core typically shows distinct signals for the protons on both the five-membered and six-membered rings. For this compound, the methyl group at the C-2 position would appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The protons on the aromatic rings will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the carbonyl chloride group at the C-6 position.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the indolizine ring will appear in the aromatic region of the spectrum, with quaternary carbons showing distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on known substituent effects on the indolizine core and may vary from experimental values.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~7.5 | ~120 |

| 2-CH₃ | ~2.4 | ~15 |

| 3 | ~7.2 | ~110 |

| 5 | ~8.2 | ~125 |

| 7 | ~7.8 | ~122 |

| 8 | ~7.4 | ~115 |

| 6-COCl | - | ~165 |

| C-2 | - | ~140 |

| C-3a | - | ~130 |

| C-8a | - | ~135 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex proton and carbon spectra of substituted indolizines.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the six-membered ring (H-5, H-7, H-8) and between protons on the five-membered ring (H-1 and H-3), helping to establish the connectivity within each ring system. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons. epfl.ch This is instrumental in assigning the carbon signals for all the protonated carbons in the indolizine ring and the methyl group. github.io For instance, the proton signal around δ 2.4 ppm would correlate with the carbon signal around δ 15 ppm, confirming the assignment of the C-2 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. epfl.ch For example, the protons of the methyl group (2-CH₃) would show a correlation to the C-2 and C-1 carbons. The proton at H-5 would show correlations to the C-3a, C-6, and C-7 carbons, confirming the position of the carbonyl chloride group.

The electronic nature of substituents has a significant impact on the chemical shifts of the protons and carbons in the indolizine ring. Electron-withdrawing groups, such as the carbonyl chloride group at the C-6 position, will deshield the protons and carbons in its vicinity, causing their signals to shift downfield in the NMR spectrum. mdpi.com For instance, the proton at C-5 is expected to be significantly deshielded due to its proximity to the C-6 carbonyl chloride.

Conversely, electron-donating groups would cause an upfield shift of the signals. The coupling constants (J-values) between adjacent protons can also be affected by the substituents, providing further structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indolizine system, being an aromatic and conjugated π-system, exhibits characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of indolizine and its derivatives is characterized by multiple absorption bands corresponding to π → π* transitions. The presence of substituents can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). The spectrum of this compound is expected to show complex absorption patterns due to the combined effects of the methyl group and the carbonyl chloride substituent on the electronic structure of the indolizine core.

The position of the absorption maxima (λmax) is strongly dependent on the extent of conjugation and the electronic nature of the substituents. An increase in conjugation generally leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. uobabylon.edu.iq

The carbonyl chloride group at the C-6 position is an electron-withdrawing group and can extend the conjugation of the π-system. This is expected to cause a red shift in the absorption maxima compared to unsubstituted 2-methylindolizine (B1618379). The methyl group at C-2, being a weak electron-donating group, will have a smaller, likely hypsochromic (blue) shifting effect. The interplay of these substituent effects determines the final absorption spectrum.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for 2-Methylindolizine and a Substituted Derivative (Note: These are representative values to illustrate substituent effects.)

| Compound | λmax (nm) | Transition |

| 2-Methylindolizine | ~240, ~290, ~340 | π → π |

| This compound | ~250, ~300, ~360 | π → π |

The observed shifts in the absorption maxima provide valuable information about the electronic structure of the molecule and can be correlated with theoretical calculations to gain a deeper understanding of the electronic transitions. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most notable feature would be the carbonyl (C=O) stretching vibration of the acyl chloride group. libretexts.orguobabylon.edu.iq This band is typically observed at a high frequency, generally in the range of 1775–1810 cm⁻¹ for aliphatic acyl chlorides. uobabylon.edu.iq For aromatic acyl chlorides, this frequency can be slightly lower due to conjugation. libretexts.orguobabylon.edu.iq The high frequency of the C=O stretch in acyl chlorides is attributed to the high electronegativity of the chlorine atom, which strengthens the carbonyl double bond. uomustansiriyah.edu.iq

The spectrum would also display characteristic bands for the indolizine ring system. These include aromatic C-H stretching vibrations, which typically appear in the region of 3030–3130 cm⁻¹. uomustansiriyah.edu.iq Aromatic C=C stretching vibrations are expected to be observed in the 1450–1615 cm⁻¹ range. uomustansiriyah.edu.iq The C-H bending vibrations of the aromatic ring can also provide structural information and are typically found between 650 cm⁻¹ and 900 cm⁻¹. uomustansiriyah.edu.iq The presence of the methyl group at the 2-position would give rise to C-H stretching and bending vibrations, although these may overlap with other signals. The C-Cl stretching vibration of the acyl chloride group is generally found in the fingerprint region, between 550 and 730 cm⁻¹, but it is often weak and may not be easily identifiable. uobabylon.edu.iq

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3130 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~1760 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1615 | Medium to Strong |

| Aromatic C-H Bend | 650 - 900 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.org This acylium ion peak is often the base peak in the spectrum. libretexts.org In the case of this compound, the molecular ion peak would be observed, and a prominent peak corresponding to the [M-Cl]⁺ fragment (the 2-methylindolizine-6-carbonyl cation) would be expected. Further fragmentation of the indolizine ring could also occur, providing additional structural clues. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. libretexts.org

Table 2: Predicted HRMS Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

X-ray Crystallography for Solid-State Structural Confirmation

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. phcogj.com DFT calculations can provide valuable insights into the reactivity of this compound. By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient sites in the molecule, which correspond to the likely centers of nucleophilic and electrophilic attack, respectively.

Molecular Orbital (MO) Theory for Understanding Aromaticity and Stability

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and stability of molecules in terms of the arrangement of electrons in molecular orbitals. libretexts.org The indolizine ring system is considered aromatic because it is a cyclic, planar, fully conjugated system with 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). lumenlearning.comstackexchange.com

MO theory describes the π-system of indolizine as a set of bonding and antibonding molecular orbitals. The 10 π-electrons occupy the five bonding molecular orbitals, resulting in a stable, closed-shell electron configuration. libretexts.org This arrangement of electrons contributes to the thermodynamic stability of the indolizine ring. libretexts.org Computational studies on indolizine and its isomers have shown that indolizine is the most stable among them, which can be rationalized by analyzing its thermochemical parameters and bond lengths. researchgate.netresearchgate.net The fusion of the five-membered and six-membered rings and the presence of the bridging nitrogen atom are key to its electronic structure and stability.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. fiveable.meyoutube.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. researchgate.netnih.gov The HOMO-LUMO gap can also be related to the electronic absorption properties of the molecule, as it often corresponds to the lowest energy electronic transition. schrodinger.com For indolizine derivatives, the HOMO-LUMO gap can be tuned by introducing electron-donating or electron-withdrawing substituents, which alters the energies of the frontier orbitals. acs.org The presence of the electron-withdrawing carbonyl chloride group at the 6-position of 2-methylindolizine would be expected to lower the energies of both the HOMO and LUMO, and could potentially reduce the HOMO-LUMO gap, thereby influencing its reactivity and spectroscopic properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a important computational method for investigating the photophysical properties of molecules like this compound and its derivatives. This theoretical framework allows for the prediction and detailed analysis of electronic excited states, which are fundamental to understanding a molecule's interaction with light.

TD-DFT calculations are instrumental in determining key parameters that govern the absorption and emission of light. These include the prediction of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. From these energies, the maximum absorption wavelengths (λmax) in the UV-visible spectrum can be calculated. Furthermore, TD-DFT provides insights into the intensity of these absorptions through the calculation of oscillator strengths (f).

A critical aspect of TD-DFT analysis is the characterization of the electronic transitions themselves. By examining the molecular orbitals involved in a given excitation, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of the transition can be elucidated. This can reveal whether an excitation is localized on a particular part of the molecule, such as the indolizine core, or if it involves a charge-transfer (CT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation.

While specific, published TD-DFT data for this compound are not available, studies on analogous indolizine derivatives provide valuable insights into the expected photophysical behavior. For example, computational studies on various functionalized indolizines consistently show that the electronic properties are highly tunable based on the nature and position of substituents.

For this compound, the indolizine core constitutes the primary chromophore. The introduction of a methyl group at the 2-position, being a weak electron-donating group, is anticipated to cause a minor bathochromic (red) shift in the absorption spectrum compared to the unsubstituted indolizine. More significantly, the carbonyl chloride group at the 6-position, with its electron-withdrawing nature, is expected to induce a more substantial red-shift. This is due to the potential for intramolecular charge transfer from the electron-rich indolizine ring to the carbonyl group upon photoexcitation.

To illustrate the kind of data generated in such studies, the table below presents hypothetical TD-DFT calculated values for this compound and a related derivative, 2-Methylindolizine-6-carboxamide, in a common solvent like dichloromethane. These values are representative of what would be expected from such computational analyses.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Excitation Energy (eV) |

|---|---|---|---|---|

| This compound | 385 | 0.45 | HOMO → LUMO (92%) | 3.22 |

| 2-Methylindolizine-6-carboxamide | 370 | 0.42 | HOMO → LUMO (94%) | 3.35 |

The data in the table illustrates that the electronic transitions are predominantly of the HOMO → LUMO type, which is typical for the lowest energy absorption band in such aromatic systems. The stronger electron-withdrawing character of the carbonyl chloride compared to the carboxamide would likely result in a lower excitation energy and a red-shifted absorption maximum. The oscillator strength indicates the probability of the electronic transition, with higher values corresponding to more intense absorption bands.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Precursor for Complex Organic Molecules

The reactivity of the carbonyl chloride functional group makes "2-Methylindolizine-6-carbonyl chloride" an excellent starting material for the synthesis of more complex molecules. Acyl chlorides are known to react with a wide range of nucleophiles, leading to the formation of esters, amides, and ketones. This reactivity is harnessed to introduce the 2-methylindolizine (B1618379) moiety into larger, more intricate structures.

"this compound" is a key intermediate in the construction of novel heterocyclic frameworks. The indolizine (B1195054) nucleus itself is a significant scaffold in medicinal chemistry and is found in various biologically active compounds. By utilizing the carbonyl chloride group, chemists can perform reactions to build additional rings onto the indolizine core, leading to the creation of polycyclic systems with unique three-dimensional structures. For instance, intramolecular cyclization reactions of appropriately substituted indolizine derivatives, which can be synthesized from the carbonyl chloride, can lead to the formation of fused heterocyclic systems. These new frameworks are of interest for their potential applications in drug discovery and as functional organic materials. The development of synthetic methodologies for isoquinolines and their core-embedded heterocyclic skeletons highlights the ongoing interest in constructing complex N-heterocyclic systems. nih.govnih.gov

The inherent fluorescence of many indolizine derivatives makes them attractive candidates for the development of chemical probes. "this compound" can be used to attach the fluorescent 2-methylindolizine core to other molecules, creating probes for sensing and imaging. For example, by reacting the carbonyl chloride with a molecule that has a specific affinity for a biological target, a fluorescent probe can be synthesized to visualize that target within a cell. Indolizine-based fluorescent probes have been developed for the detection of pH and various analytes like sulfites. researchgate.netrsc.org The versatility of the carbonyl chloride allows for the straightforward incorporation of the indolizine fluorophore into a wide array of probe structures. Research has demonstrated the utility of indolizine-based scaffolds for creating biotin-tagged molecules for applications in molecular biology. acs.org

Contribution to the Development of Functional Materials

The electronic and optical properties of the indolizine ring system are of significant interest in materials science. "this compound" serves as a crucial precursor for synthesizing functional organic materials with applications in electronics and photonics.

Indolizine derivatives often exhibit strong fluorescence, making them valuable components in the design of organic light-emitting diodes (OLEDs) and fluorescent dyes. rsc.orgnih.gov "this compound" can be used to synthesize a variety of indolizine-containing molecules with tailored emission wavelengths and quantum yields. By reacting the carbonyl chloride with different aromatic or heterocyclic amines and alcohols, a library of fluorescent compounds can be generated. These materials can be investigated for their electroluminescent properties and potential use as emitters in OLED devices. For instance, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been synthesized and shown to be suitable for organic light-emitting devices. nih.gov The synthesis of fluorescent pyrido[2,3-b]indolizines has also been reported, highlighting the luminescent potential of fused indolizine systems. mdpi.com

Table 1: Photophysical Properties of Selected Indolizine Derivatives

| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (%) | Stokes Shift (cm⁻¹) | Reference |

| Pyrido[2,3-b]indolizines | 403–420 | 505–528 | High | up to 4950 | mdpi.com |

| 1,2-Diphenylindolizine Derivatives | ~350-400 | ~450 | - | - | nih.gov |

| Pyrano[3,2-f] and [2,3-g]indoles | - | - | 30-89 | 9000–15,000 | mdpi.com |

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic electronics. chemrxiv.org Indolizine-containing molecules have been explored for their potential as semiconductor materials in organic field-effect transistors (OFETs). chemrxiv.org The ability to modify the electronic properties of the indolizine core through substitution makes them promising candidates for both p-type and n-type semiconductors. "this compound" provides a synthetic handle to incorporate the 2-methylindolizine unit into larger conjugated systems, which are essential for efficient charge transport. By attaching electron-donating or electron-withdrawing groups through the carbonyl moiety, the HOMO and LUMO energy levels of the resulting materials can be fine-tuned to optimize their performance in OFET devices. Indoloindolizines, a class of π-expanded indolizines, have shown competitive performance with ambipolar charge transport properties in OFETs. chemrxiv.orgchemrxiv.org

Table 2: Performance of Indoloindolizine-Based OFETs

| Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |

| I6 | 0.21 - 0.49 | 0.11 - 0.29 | chemrxiv.org |

| I9 | 0.21 - 0.49 | 0.11 - 0.29 | chemrxiv.org |

The nitrogen atom in the indolizine ring can act as a coordination site for metal ions, making indolizine derivatives useful as ligands in coordination chemistry. "this compound" can be used to synthesize more complex ligands with multiple binding sites. For example, reaction with a molecule containing another donor atom (such as another nitrogen, oxygen, or sulfur) can lead to the formation of a chelating ligand. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. Polycyclic analogs of indolizine have found broad application as heterocyclic analogs of indene (B144670) in the synthesis of ligands for transition metal complexes. derpharmachemica.com

Future Research Directions and Unexplored Avenues for 2 Methylindolizine 6 Carbonyl Chloride

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry, aimed at reducing waste and minimizing environmental impact, are increasingly guiding synthetic strategies. researchgate.net Future efforts in the synthesis of 2-Methylindolizine-6-carbonyl chloride and its precursors will likely prioritize these sustainable approaches over conventional methods, which often involve hazardous solvents and prolonged reaction times. ijettjournal.org

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free, Mechanochemical Syntheses)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govnih.gov For the synthesis of the 2-methylindolizine (B1618379) core, microwave-assisted methods could significantly accelerate key steps like the Tschitschibabin reaction or 1,3-dipolar cycloadditions. researchgate.net Research could explore the microwave-assisted conversion of the corresponding 2-methylindolizine-6-carboxylic acid to the target carbonyl chloride using various chlorinating agents under solvent-free or minimal solvent conditions. This approach could reduce the use of volatile organic solvents and decrease energy consumption compared to conventional heating. mdpi.comresearchgate.net

Solvent-Free and Mechanochemical Syntheses: The elimination of solvents is a primary goal of green chemistry. Solvent-free reactions, often performed by grinding solid reactants together, can simplify purification and reduce waste. researchgate.netorganic-chemistry.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a particularly promising solvent-free technique for the synthesis of N-heterocycles. mdpi.comasianpubs.orgdntb.gov.ua Future studies could investigate the mechanochemical synthesis of the indolizine (B1195054) ring system from substituted pyridines and pyrroles. This technique could offer a highly efficient and environmentally friendly alternative to traditional solution-phase syntheses. acs.org

| Parameter | Conventional Heating | Microwave-Assisted | Mechanochemical (Ball Milling) |

|---|---|---|---|

| Solvent Use | High (e.g., Toluene, DMF) | Low to None | None (Solvent-Free) |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Energy Consumption | High | Low | Very Low |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Waste Generation | High | Low | Minimal |

Electro-Organic Synthesis and Visible Light-Mediated Reactions

Electro-Organic Synthesis: Electrochemistry offers a sustainable method for performing redox reactions without the need for stoichiometric chemical oxidants or reductants. Recent studies have demonstrated the electrochemical C-H chalcogenation of indolizine frameworks, highlighting the potential of this technique. rsc.org Future research could explore the direct electrochemical functionalization of the 2-methylindolizine core or the development of electrochemical methods to construct the indolizine ring itself, potentially under milder conditions and with higher atom economy. researchgate.net

Visible Light-Mediated Reactions: Photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions using visible light. nih.gov Aroyl chlorides have been successfully employed as acyl radical precursors in visible-light photocatalysis to synthesize heterocyclic compounds. rsc.org This opens a significant avenue for this compound. Future work could investigate the generation of the 2-methylindolizine-6-carbonyl radical, which could then participate in various C-C bond-forming reactions, such as additions to alkenes or heteroarenes. Furthermore, photoredox/nickel dual catalysis could be explored for cross-coupling reactions involving the acyl chloride group with organoboron reagents. acs.orgnih.gov

| Method | Proposed Reaction | Potential Outcome | Key Advantage |

|---|---|---|---|

| Visible Light Photoredox Catalysis | Acyl radical generation + Giese addition to alkene | Synthesis of β-indolizinyl ketones | Mild, radical-based C-C bond formation |

| Visible Light Photoredox/Ni Dual Catalysis | Cross-coupling with potassium alkyltrifluoroborates | Synthesis of alkyl indolizinyl ketones | Avoids harsh organometallic reagents |

| Electro-Organic Synthesis | Anodic C-H functionalization of the indolizine ring | Direct introduction of functional groups (e.g., -SR, -SeR) | Avoids chemical oxidants |

| Electro-Organic Synthesis | Cathodic reduction of the carbonyl chloride | Generation of an acyl anion equivalent for further reaction | Reagent-free reduction |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving synthetic efficiency, a key research direction is the expansion of the chemical space accessible from this compound through the discovery of novel reactions.

Unconventional Bond-Forming Reactions Involving the Carbonyl Chloride

The carbonyl chloride group is a classic electrophile, typically used for forming amide and ester bonds. However, its reactivity can be harnessed for more unconventional C-C bond-forming reactions. organicchemistrydata.org Transition metal catalysis offers powerful methods to deconstruct and functionalize acyl chlorides. For instance, palladium-catalyzed reactions that proceed via cleavage of the C-COCl bond can enable the difunctionalization of unsaturated C-C bonds, installing both the indolizine moiety and a new carbonyl group in a single step. nih.gov Another frontier is the use of acyl chlorides in carboformylation reactions, where they can serve as a source of both carbon monoxide and an aryl group, potentially leading to highly functionalized α,β-unsaturated aldehydes attached to the indolizine core. incatt.nl The reactivity of acyl metalloids, which show amphoteric character, could also inspire novel transformations where the carbonyl carbon acts as a nucleophile. nih.gov

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality is crucial for developing new therapeutic agents and chiral materials. nih.gov The synthesis of enantiomerically enriched indolizine derivatives remains a significant challenge, with most methods focusing on Friedel-Crafts-type reactions. rsc.org Future research should focus on developing novel asymmetric transformations starting from or leading to the 2-methylindolizine scaffold.

One promising approach is the catalytic asymmetric functionalization of the indolizine ring. For example, a synergistic copper/iridium catalytic system has been shown to enable the enantio- and diastereodivergent synthesis of fused indolizines. rsc.orgresearchgate.net Similar strategies could be developed to introduce stereocenters at other positions of the 2-methylindolizine core. Another avenue involves the asymmetric reaction at the carbonyl chloride. This could be achieved by using chiral nucleophiles or by developing a catalytic process where a chiral catalyst activates either the acyl chloride or the incoming nucleophile to control the stereochemical outcome of the addition. Organocatalysis, in particular, offers a metal-free approach to constructing axially chiral molecules via asymmetric acylation reactions, a strategy that could be adapted to create novel chiral indolizine derivatives. rsc.orgmdpi.com

| Strategy | Description | Target Chiral Moiety | Potential Catalyst/Reagent |

|---|---|---|---|

| Catalytic Asymmetric Annulation | Construction of the indolizine ring with stereocontrol. | Stereocenters on the pyridine (B92270) or pyrrole (B145914) ring portion. | Synergistic Cu/Ir catalysts, Chiral Rhodium complexes. |

| Asymmetric C-H Functionalization | Direct enantioselective functionalization of the pre-formed indolizine ring. | Stereocenter at C1, C3, or C5. | Chiral transition metal catalysts (e.g., Pd, Rh). |

| Asymmetric Nucleophilic Addition | Reaction of the carbonyl chloride with a prochiral nucleophile under catalytic control. | Stereocenter adjacent to the new carbonyl group. | Chiral Lewis acids, organocatalysts (e.g., isothiourea). |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic indolizine precursor. | Enantiopure indolizine core. | Chiral catalysts or enzymes. |

Advanced Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. nih.govfrontiersin.org Applying these methods to this compound can accelerate discovery and provide fundamental insights that are difficult to obtain experimentally.

Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthetic methods described above, such as visible-light-mediated radical reactions or transition-metal-catalyzed cross-couplings. This can help in optimizing reaction conditions and understanding the origins of selectivity. nih.gov

Furthermore, computational tools can be used for the de novo design of novel this compound derivatives. By calculating key molecular properties—such as frontier molecular orbital energies (HOMO/LUMO), absorption spectra, and dipole moments—researchers can screen virtual libraries of compounds for specific applications, for instance, as organic light-emitting diodes (OLEDs) or fluorescent probes. rsc.org Combining these quantum chemical calculations with machine learning models can further accelerate the prediction of properties for large sets of candidate molecules, guiding synthetic efforts toward the most promising targets. arxiv.orgmit.edunih.gov

| Computational Method | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state energies, reaction intermediates, origins of stereoselectivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of Photophysical Properties | UV-Vis absorption spectra, fluorescence wavelengths, quantum yields. |

| Molecular Dynamics (MD) Simulations | Interaction with Biological Targets | Binding modes, binding affinities, conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) / Machine Learning | Predictive Modeling | Prediction of biological activity or material properties for new derivatives. |

Computational Screening for Novel Reactivity and Molecular Architectures

Computational chemistry offers powerful tools to predict the reactivity of molecules and to design novel structures with desired properties, thereby accelerating the discovery process. For this compound, in silico screening can pre-emptively identify the most promising reaction pathways and molecular targets, saving significant time and resources in the laboratory.

Detailed theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reactivity of the 2-methylindolizine core and, crucially, the appended 6-carbonyl chloride group. researchgate.net The indolizine ring system is known for its distinct reactivity, with the five-membered ring being π-rich and susceptible to electrophilic substitution, while the six-membered ring is π-deficient. researchgate.net Computational models can precisely map the electron density of this compound, predicting which sites are most likely to react with various nucleophiles or electrophiles.

This predictive power can guide the exploration of novel reactions. For instance, the highly reactive carbonyl chloride group is a prime site for nucleophilic acyl substitution. Computational screening can simulate its reaction with a virtual library of thousands of nucleophiles (e.g., amines, alcohols, thiols) to predict reaction feasibility, activation energies, and potential yields. This allows researchers to prioritize reactions that are most likely to succeed and to identify those that may lead to unexpected but valuable molecular scaffolds. Furthermore, these models can predict the outcomes of more complex transformations, such as intramolecular cyclizations or multicomponent reactions, leading to the design of novel polycyclic systems based on the indolizine core. researchgate.net

Table 1: Hypothetical Computational Screening Data for Reactions of this compound

| Nucleophile | Predicted Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Potential Application Area |

|---|---|---|---|---|

| Aniline | Amidation | 12.5 | N-phenyl-2-methylindolizine-6-carboxamide | Medicinal Chemistry |

| Methanol (B129727) | Esterification | 15.2 | Methyl 2-methylindolizine-6-carboxylate | Synthetic Intermediate |

| 2-Aminopyridine | Amidation / Cyclization | 18.9 (Amidation), 25.4 (Cyclization) | N-(pyridin-2-yl)-2-methylindolizine-6-carboxamide | Materials Science (Ligands) |

This table is illustrative and contains hypothetical data to demonstrate the potential output of a computational screening study.

By virtually screening for reactivity and designing novel molecular architectures, computational methods can significantly expand the synthetic utility of this compound, guiding chemists toward the creation of new functional molecules with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govnih.gov Integrating the synthesis and derivatization of this compound into such systems is a key future direction that could accelerate the production of indolizine-based compound libraries for drug discovery and materials science. acs.orgresearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology is particularly well-suited for handling reactive intermediates like carbonyl chlorides. The small reactor volumes enhance heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. For the derivatization of this compound, a flow setup would allow for its in-situ generation and immediate reaction with a subsequent reagent stream, preventing degradation and improving product purity.

Automated synthesis platforms can combine flow reactors with robotic liquid handlers and purification modules to perform multi-step syntheses without manual intervention. researchgate.net Such a system could be programmed to synthesize a library of 2-Methylindolizine-6-carboxamides by sequentially introducing different amine building blocks into the flow stream. This automated approach enables the rapid generation of hundreds of distinct analogues, a process that would be prohibitively time-consuming using traditional methods. acs.org This high-throughput synthesis capability is invaluable for creating compound libraries needed for biological screening and structure-activity relationship (SAR) studies. researchgate.net

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for the Derivatization of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantages of Flow |

|---|---|---|---|

| Reaction Time | 2-12 hours | 1-10 minutes | Significant reduction in synthesis time |

| Temperature Control | Moderate (± 5°C) | Precise (± 1°C) | Improved selectivity, reduced byproducts |

| Scalability | Difficult; requires process redesign | Straightforward; run for longer time | Seamless transition from lab to production scale |

| Safety | Risk of handling bulk reactive reagents | Small volumes of reagents at any time | Inherently safer process |

| Library Synthesis | Sequential, slow | Parallel or rapid sequential | Enables high-throughput screening |

This table presents a generalized comparison to illustrate the potential benefits of applying flow chemistry to reactions involving the target compound.

By embracing flow chemistry and automation, researchers can overcome many of the limitations of traditional synthesis, enabling the efficient, safe, and scalable production of a diverse range of derivatives from this compound for various scientific applications. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-methylindolizine-6-carbonyl chloride?

The compound is typically synthesized via conversion of its carboxylic acid precursor using thionyl chloride (SOCl₂) under reflux in anhydrous solvents like dichloromethane or chloroform. For example, analogous procedures involve refluxing indole-2-carboxylic acid derivatives with SOCl₂ at 70°C for 24 hours to yield acyl chlorides . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography under inert conditions to prevent hydrolysis .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C-NMR : To verify aromatic proton environments and carbonyl functionality.

- IR spectroscopy : To confirm the presence of C=O (stretching ~1750 cm⁻¹) and C-Cl bonds.

- Mass spectrometry (MS) : For molecular ion peak validation.

- Elemental analysis : To ensure stoichiometric purity .

Q. What safety precautions are essential when handling this compound?

Due to its reactivity as an acyl chloride, use moisture-free conditions, inert atmospheres (e.g., nitrogen), and personal protective equipment (gloves, fume hood). Avoid exposure to water, as hydrolysis generates corrosive HCl gas. Refer to general acyl chloride handling protocols .

Q. How do solubility properties influence its reactivity in nucleophilic substitutions?

The compound is soluble in chlorinated solvents (e.g., chloroform, DCM), which are ideal for reactions with amines or alcohols. Poor solubility in polar aprotic solvents (e.g., DMF) may require catalyst optimization, as seen in analogous indolecarbonyl chloride syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Catalyst selection : Sodium ethoxide enhances acylation efficiency in chloroform, reducing reaction times to 4–6 hours .

- Temperature control : Maintain 70°C to balance reaction rate and side-product formation.

- TLC monitoring : Terminate reactions before 10 hours to avoid byproducts .

Q. How should researchers address contradictions in melting point (mp) data across studies?

Discrepancies in mp (e.g., indole derivatives ranging from 140–259°C ) may stem from purity differences or polymorphic forms. Use differential scanning calorimetry (DSC) for precise mp determination and HPLC (e.g., >98.0% purity standards ) to validate sample integrity.

Q. What purification strategies mitigate hydrolysis sensitivity?

Q. How can computational modeling predict reactivity in novel reactions?

Molecular descriptors (e.g., SMILES: C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl ) enable DFT calculations to simulate electrophilic reactivity at the carbonyl carbon. Such models guide solvent/catalyst selection for coupling reactions.

Data Contradiction Analysis

Q. How to resolve conflicting spectral data during structural elucidation?

- Multi-technique validation : Cross-check NMR, IR, and MS data (e.g., indole derivatives in ).

- Reproducibility : Repeat syntheses under controlled conditions to isolate batch-specific anomalies.

- Literature benchmarking : Compare with analogous compounds (e.g., 6-methylindole-3-carboxylic acid, InChI Key:

PHHZCIOPSFQASN-UHFFFAOYSA-N).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.